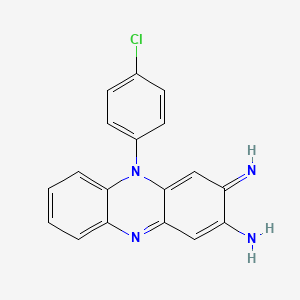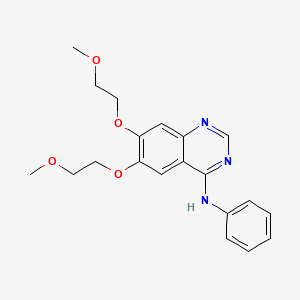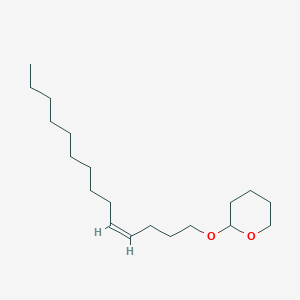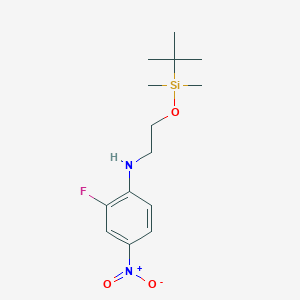
(2S)-Arimoclomol Maleic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maleic acid is an organic compound that is a dicarboxylic acid, a molecule with two carboxyl groups . Its chemical formula is HO2CCH=CHCO2H . Maleic acid is the cis-isomer of butenedioic acid, whereas fumaric acid is the trans-isomer .
Synthesis Analysis
Maleic acid can be produced by the vapor-phase oxidation of benzene or butene/butane using O2 as an oxidant . This reaction is very exothermic and CO and CO2 thus constitute the main by-products .Molecular Structure Analysis
Maleic acid has a planar structure as confirmed by X-ray crystallography . It contains two acid carbonyl groups and a double bond in the α, β position .Chemical Reactions Analysis
Maleic acid participates in various chemical reactions. For instance, it undergoes processes of gas-phase protonation, and acid–base equilibria in water–ethanol and water–dimethylsulfoxide solutions .Physical And Chemical Properties Analysis
Maleic acid has a heat of combustion of -1,355 kJ/mol . It is more soluble in water than fumaric acid . The melting point of maleic acid (135 °C) is also much lower than that of fumaric acid (287 °C) .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of (2S)-Arimoclomol Maleic Acid involves the conversion of (2S)-Arimoclomol to its maleic acid salt form.", "Starting Materials": [ "(2S)-Arimoclomol", "Maleic acid", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve (2S)-Arimoclomol in methanol.", "Step 2: Add hydrochloric acid to the solution to form the hydrochloride salt of (2S)-Arimoclomol.", "Step 3: Precipitate the hydrochloride salt by adding diethyl ether to the solution.", "Step 4: Collect the precipitate by filtration and wash it with diethyl ether.", "Step 5: Dissolve the hydrochloride salt in water.", "Step 6: Add sodium hydroxide to the solution to neutralize the acid and form (2S)-Arimoclomol.", "Step 7: Filter the solution to remove any insoluble impurities.", "Step 8: Dissolve maleic acid in water.", "Step 9: Add (2S)-Arimoclomol to the maleic acid solution and stir the mixture.", "Step 10: Heat the mixture to evaporate the water and form (2S)-Arimoclomol Maleic Acid.", "Step 11: Collect the solid product by filtration and wash it with water." ] } | |
Numéro CAS |
289893-28-3 |
Nom du produit |
(2S)-Arimoclomol Maleic Acid |
Formule moléculaire |
C₁₈H₂₄ClN₃O₇ |
Poids moléculaire |
429.85 |
Synonymes |
N-[(2S)-2-Hydroxy-3-(1-piperidinyl)propoxy]-3-Pyridinecarboximidoyl Chloride 1-Oxide (2Z)-2-Butenedioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



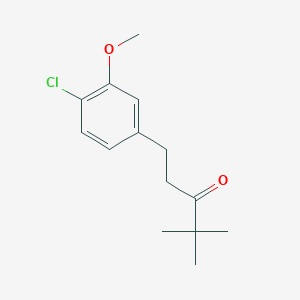
![6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid](/img/structure/B1144638.png)


